5-Amino-2-ethylisoindoline-1,3-dione is a heterocyclic compound notable for its isoindoline nucleus and carbonyl groups at the 1 and 3 positions. This compound belongs to the isoindoline-1,3-dione family, which is recognized for its diverse chemical reactivity and significant applications in various fields, including pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
The synthesis of 5-Amino-2-ethylisoindoline-1,3-dione typically involves a condensation reaction between an aromatic primary amine and a derivative of maleic anhydride. This reaction facilitates the formation of the isoindoline-1,3-dione scaffold.
A common synthetic route includes:
5-Amino-2-ethylisoindoline-1,3-dione participates in several types of chemical reactions:
Oxidation: Involves coupled oxidation reactions with imidazoles and tetraynes.
Reduction: Reduction reactions targeting the isoindoline nucleus.
Substitution: Substitution reactions that introduce various functional groups into the compound .
Common reagents for these reactions include imidazole derivatives and tetraynes. Many reactions can be conducted under mild conditions without requiring heavy metals or catalysts . The resulting products often feature multifunctionalized tricyclic structures.
5-Amino-2-ethylisoindoline-1,3-dione's mechanism of action primarily relates to its role in biological systems where it may act as an enzyme inhibitor or modulator. For instance, derivatives of this compound have been investigated for their potential as anti-Alzheimer agents by inhibiting cholinesterase activity .
The interaction with target enzymes typically involves:
5-Amino-2-ethylisoindoline-1,3-dione appears as a crystalline solid with specific melting points reported around 195–197 °C depending on purity .
Key chemical properties include:
Relevant analyses include NMR spectroscopy for structural confirmation and HPLC for purity assessment .
5-Amino-2-ethylisoindoline-1,3-dione has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and practical applications across multiple industries.
Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum biological activities. These bicyclic heterocyclic compounds feature a benzene ring fused to a five-membered dicarboximide ring, creating an electron-deficient planar system amenable to diverse chemical modifications. The incorporation of amino and alkyl substituents at strategic positions has enabled the rational design of targeted therapeutic agents, positioning this chemical class as a cornerstone in modern drug discovery.
5-Amino-2-ethylisoindoline-1,3-dione (C10H10N2O2) exemplifies how strategic substitution transforms the isoindoline core into a biologically active pharmacophore. The bicyclic framework exhibits significant planarity enforced by conjugation across the π-system, with the imide carbonyl groups creating strong electron-withdrawing character. This electron deficiency facilitates charge-transfer interactions and hydrogen bonding with biological targets, as evidenced in crystallographic studies of analogous compounds [1] [6].
The 2-ethyl substitution introduces critical three-dimensionality to the otherwise planar system. This alkyl chain extends perpendicularly from the imide nitrogen, enhancing hydrophobic interactions within enzyme binding pockets while maintaining the molecule's overall shape complementarity. Unlike bulkier N-alkyl groups that may induce steric clashes, the ethyl substituent provides optimal lipophilicity (predicted logP ≈ 2.5) without significantly increasing molecular weight (MW = 190.20 g/mol) [1] [7]. This balance supports favorable pharmacokinetic properties, including membrane permeability and metabolic stability.
Table 1: Structural Features of Key Isoindoline-1,3-dione Derivatives
Compound | Core Structure | N-Substituent | Ring Substituent | Molecular Weight (g/mol) |
---|---|---|---|---|
5-Amino-2-ethylisoindoline-1,3-dione | Isoindoline-1,3-dione | Ethyl | 5-Amino | 190.20 |
2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Isoindoline-1,3-dione | 2-(4-Benzylpiperazinyl)ethyl | None | 363.44 |
5-Amino-2-(2-hydroxyethyl)-isoindole-1,3-dione | Isoindoline-1,3-dione | 2-Hydroxyethyl | 5-Amino | 206.20 |
2-Ethylisoindoline-1,3-dione | Isoindoline-1,3-dione | Ethyl | None | 175.18 |
The therapeutic exploration of isoindoline-1,3-diones began with non-selective natural product derivatives but evolved into rational drug design following seminal structural biology breakthroughs. Early research (1980s–1990s) primarily investigated simple N-alkyl phthalimides as antimicrobial and anti-inflammatory agents. A paradigm shift occurred when X-ray crystallography revealed how the phthalimide ring system interacts with the peripheral anionic site (PAS) of acetylcholinesterase (AChE), a target critical in Alzheimer's disease pathology [2] [8]. This discovery positioned isoindoline-1,3-diones as viable pharmacophores for central nervous system disorders.
The 2000s witnessed strategic hybridization approaches combining isoindoline cores with complementary pharmacophoric elements. Seminal work by Farani et al. demonstrated that tethering 2-(2-(4-benzylpiperazin-1-yl)ethyl groups to isoindoline-1,3-dione yielded potent AChE inhibitors (e.g., IC50 = 0.91 μM for ortho-chloro substituted analog), outperforming early clinical candidates [8]. This success spurred diversification into other therapeutic areas, particularly oncology. By the 2020s, researchers integrated computational methods like pharmacophore modeling and machine learning QSAR to design isoindoline-1,3-dione derivatives targeting angiogenesis pathways. Recent studies demonstrate VEGFR-2 inhibition through oxadiazole-clubbed isoindoline-1,3-diones, expanding their application beyond neurodegenerative diseases [4].
Table 2: Evolution of Isoindoline-1,3-dione Derivatives in Drug Discovery
Time Period | Design Approach | Therapeutic Focus | Key Advancements |
---|---|---|---|
1980s–1990s | Simple N-alkyl derivatives | Anti-inflammatory, Antimicrobial | Identification of core bioactivity |
Late 1990s | PAS-targeted AChE inhibitors | Neurodegenerative diseases | Structural basis for AChE inhibition established |
2000–2010 | Hybrid pharmacophores | Alzheimer's therapy | Potency optimization (IC50 < 1 μM achieved) |
2010–Present | Multi-target ligands | Oncology, Neurodegeneration | Integration of computational design methods |
The 5-amino group serves as a versatile molecular switch that profoundly influences electronic distribution, solubility, and target engagement. As a strong electron-donating substituent, it counterbalances the electron-withdrawing nature of the dicarboximide system, creating a push-pull electronic architecture. This redistribution enhances dipole moments (>3.5 D) and polar surface area (~70 Ų), improving water solubility compared to unsubstituted analogs [1] . Crystallographic evidence indicates the amino group forms critical hydrogen bonds with enzyme residues—notably with Thr 83 in AChE and Asp 1046 in VEGFR-2—anchoring the core structure within binding sites [2] [4].
The 2-ethyl substituent governs hydrophobic recognition and metabolic stability. While N–H phthalimides exhibit susceptibility to metabolic hydrolysis, alkylation at the imide nitrogen significantly enhances stability against amidases. Ethyl substitution specifically optimizes steric fit within the hydrophobic pockets of cholinesterases, as demonstrated through comparative docking studies: N-methyl analogs show weaker van der Waals contacts with Trp 279, while bulkier N-propyl groups induce steric clashes with Phe 330 [6] [8]. The ethyl chain's rotational freedom also enables adaptive binding to structurally diverse targets—from the deep catalytic anionic site (CAS) of AChE to the shallower ATP-binding cleft of VEGFR-2.
Table 3: Structure-Activity Relationship of Key Substituents
Structural Feature | Electronic Effect | Steric Effect | Biological Impact | Target Interactions |
---|---|---|---|---|
5-Amino group | Strong σ-donor (mesomeric +I), increases electron density at C5 | Minimal | Hydrogen bond donation, enhanced solubility, red-shifted absorption | H-bond with AChE (Thr 83), VEGFR-2 (Asp 1046) |
2-Ethyl chain | Weak inductive (-I) effect | Moderate (54.6 ų volume) | Hydrophobic pocket penetration, metabolic stabilization | Van der Waals with AChE (Trp 279, Phe 330) |
Unsubstituted core | Strongly electron-deficient | Planar conformation | Reduced solubility, limited target discrimination | Non-specific π-stacking |
The synergistic combination of these substituents creates a multifaceted pharmacophore capable of dual binding interactions in complex targets. In Alzheimer's therapeutics, for example, the 5-amino group engages PAS while the N-ethyl moiety positions the molecule for CAS interaction, yielding dual-site AChE inhibitors with IC50 values as low as 2.1 μM—surpassing reference drugs like rivastigmine [2] [6]. Similarly, in anticancer derivatives, amino substitution enables critical hydrogen bonding with kinase hinge regions while the ethyl chain occupies adjacent hydrophobic pockets, as observed in VEGFR-2 inhibitors with sub-micromolar activity [4]. This substituent synergy underscores why 5-amino-2-ethylisoindoline-1,3-dione serves as a versatile building block in contemporary medicinal chemistry.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: